molecular formula C17H16F2N2OS B2791740 (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone CAS No. 1705869-38-0

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone

Cat. No. B2791740
CAS RN: 1705869-38-0
M. Wt: 334.38
InChI Key: FWOVYFDOCBANCO-UHFFFAOYSA-N
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Description

The compound “(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone” is a complex organic molecule. It contains a thiazepan ring, which is a seven-membered ring with one sulfur and one nitrogen atom. Attached to this ring is a 2,5-difluorophenyl group and a pyridin-2-yl methanone group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have regions of different electron density due to the presence of various functional groups and heteroatoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The presence of the thiazepan ring, the difluorophenyl group, and the pyridin-2-yl methanone group could make it participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility, and stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it would interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when handling chemical compounds .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended to be used as a drug .

properties

IUPAC Name

[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2OS/c18-12-4-5-14(19)13(11-12)16-6-8-21(9-10-23-16)17(22)15-3-1-2-7-20-15/h1-5,7,11,16H,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOVYFDOCBANCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(pyridin-2-yl)methanone

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